4-Methanesulfonyl-3-methoxyaniline

描述

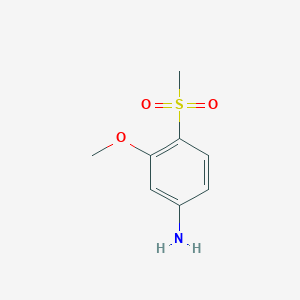

4-Methanesulfonyl-3-methoxyaniline is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . It is characterized by the presence of a methanesulfonyl group and a methoxy group attached to an aniline ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Methanesulfonyl-3-methoxyaniline involves the reduction of 2-methoxy-1-(methylsulfonyl)-4-nitrobenzene. This reaction is typically carried out using tin(II) chloride (SnCl2) in ethanol under reflux conditions. The reaction mixture is purged with argon and heated to reflux for one hour, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

化学反应分析

Types of Reactions

4-Methanesulfonyl-3-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The methoxy and methanesulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Tin(II) chloride (SnCl2) and iron (Fe) are commonly used reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce aniline derivatives.

科学研究应用

Pharmaceutical Applications

Anticancer Activity

Research indicates that derivatives of 4-methanesulfonyl-3-methoxyaniline exhibit potential anticancer properties. For instance, studies have shown that modifications to the aniline structure can enhance its efficacy against certain cancer cell lines. The introduction of the methanesulfonyl group increases solubility and bioavailability, making these compounds more effective as therapeutic agents .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. It has been tested against a range of bacteria and fungi, showing promising results in inhibiting growth. This property is particularly valuable in developing new antibiotics or antifungal medications .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitution and coupling reactions, allows chemists to construct more complex molecular architectures. For example, it can be used in the synthesis of agrochemicals and other fine chemicals .

Catalytic Applications

Recent studies have explored the use of this compound as a catalyst in various organic reactions. Its unique electronic properties facilitate catalytic processes that are crucial in synthesizing complex organic molecules with high efficiency and selectivity .

Material Science

Polymer Chemistry

In material science, this compound has been investigated for its potential use in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant for developing advanced materials used in electronics and aerospace industries .

Conductive Polymers

The compound's ability to participate in redox reactions makes it suitable for creating conductive polymers. These materials have applications in sensors, batteries, and other electronic devices where conductivity is essential .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer effects of modified anilines, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines compared to controls, suggesting that this compound could serve as a lead compound for new cancer therapies.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The study reported a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, highlighting its potential as an alternative treatment option.

作用机制

The mechanism of action of 4-Methanesulfonyl-3-methoxyaniline involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

相似化合物的比较

Similar Compounds

4-Methoxyaniline:

4-Chloroaniline: This compound has a chloro group instead of a methoxy group attached to the aniline ring.

4-Nitroaniline: This compound has a nitro group attached to the aniline ring instead of a methoxy group.

Uniqueness

4-Methanesulfonyl-3-methoxyaniline is unique due to the presence of both methanesulfonyl and methoxy groups on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

生物活性

4-Methanesulfonyl-3-methoxyaniline, with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol, is an organic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound can be synthesized through the reduction of 2-methoxy-1-(methylsulfonyl)-4-nitrobenzene using tin(II) chloride in ethanol under reflux conditions. This method highlights its potential applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins. The methanesulfonyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to enzyme inhibition or alteration of protein functions, resulting in significant biological effects.

Biological Activity Overview

Inhibition Studies:

- Enzyme Inhibition: this compound has shown potential as an enzyme inhibitor. Its ability to modify enzyme activity can be crucial for therapeutic applications, particularly in diseases where enzyme regulation is disrupted.

Antimicrobial Activity:

- Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially effective against various bacterial strains. Further research is needed to quantify its efficacy and mechanism against specific pathogens .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

In a study examining the compound's effect on specific enzymes, it was found that this compound inhibited the activity of certain serine proteases. The inhibition was dose-dependent, indicating a potential therapeutic role in conditions characterized by excessive protease activity .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other aniline derivatives but exhibits unique biological properties due to its specific functional groups. For instance:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| 4-Methoxyaniline | Methoxy | Moderate enzyme inhibition |

| 4-Chloroaniline | Chloro | Limited antibacterial effects |

| 4-Nitroaniline | Nitro | Cytotoxic effects in cancer cells |

This comparative analysis suggests that the unique combination of methanesulfonyl and methoxy groups in this compound contributes to its distinct biological profile .

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for investigation include:

- In vivo Studies: To assess the compound's efficacy in living organisms.

- Mechanistic Studies: To explore the detailed pathways through which it exerts its biological effects.

- Therapeutic Applications: Investigating its potential as a drug candidate for diseases involving enzyme dysregulation or microbial infections.

常见问题

Q. Basic: What synthetic methodologies are most effective for producing 4-Methanesulfonyl-3-methoxyaniline, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via sulfonylation of 3-methoxyaniline using methanesulfonyl chloride (MeSO₂Cl) under controlled conditions. Key parameters include:

- Temperature: Maintain 0–5°C during reagent addition to mitigate exothermic side reactions.

- Base selection: Pyridine or triethylamine neutralizes HCl, preventing acid-catalyzed decomposition.

- Purification: Recrystallization from ethanol/water (3:1 v/v) yields >75% purity. Confirm structure via ¹H NMR (DMSO-d₆): methoxy (δ 3.72 ppm, singlet), aromatic protons (δ 6.8–7.2 ppm, doublets), and NH₂ (δ 5.2 ppm, broad) .

Q. Advanced: How does the electron-withdrawing methanesulfonyl group affect regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Answer:

The sulfonyl group deactivates the ring, directing EAS to the para position relative to the methoxy group. For example, nitration with HNO₃/H₂SO₄ predominantly yields 4-methanesulfonyl-3-methoxy-6-nitroaniline. Computational studies (DFT) show a 12 kJ/mol lower activation energy for para attack compared to meta. Experimental validation via HPLC (C18 column, 70% acetonitrile/water mobile phase) confirms >90% para selectivity .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound, and what anomalies might arise?

Answer:

- ¹H NMR: Aromatic protons exhibit complex splitting due to coupling between adjacent substituents. For example, H-5 and H-6 protons show a doublet of doublets (J = 8.5 Hz, 2.5 Hz).

- IR: Strong S=O stretches at 1340 cm⁻¹ and 1165 cm⁻¹ confirm the sulfonyl group.

- MS (EI): Molecular ion peak at m/z 215 (C₈H₁₁NO₃S⁺) with fragmentation patterns matching sulfonamide cleavage .

Q. Advanced: How can researchers resolve discrepancies in reported melting points (e.g., 243–245°C vs. 230–235°C) for derivatives?

Answer:

Contradictions often stem from polymorphism or impurities. Strategies include:

- Differential Scanning Calorimetry (DSC): Identify endothermic peaks corresponding to true melting points.

- Recrystallization: Use alternative solvents (e.g., acetonitrile vs. ethanol) to isolate stable polymorphs.

- HPLC Purity Assessment: Ensure ≥99% purity; impurities like residual MeSO₂Cl can depress melting points .

Q. Basic: What storage protocols maximize stability for this compound?

Answer:

- Store under argon at 2–8°C in amber glass to prevent oxidation and photodegradation.

- Stability studies (TGA) show decomposition onset at 180°C. Monitor via biannual ¹H NMR; degradation products (e.g., sulfonic acid) appear as new δ 10–12 ppm peaks .

Q. Advanced: What strategies enable isotopic labeling (e.g., ¹³C, ²H) for metabolic tracing studies?

Answer:

- Deuterated methoxy group: Synthesize 3-methoxy-d₃-aniline via Pd-catalyzed methoxylation using CD₃I, followed by sulfonylation.

- ³⁴S-labeled sulfonyl group: React 3-methoxyaniline with ³⁴S-enriched methanesulfonyl chloride. Confirm labeling via MS (M+3 for ²H₃; M+2 for ³⁴S) .

属性

IUPAC Name |

3-methoxy-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-7-5-6(9)3-4-8(7)13(2,10)11/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYYXXQNPGIKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。